molecular formula C8H7N3O2S2 B2563042 N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide CAS No. 941868-76-4

N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2563042
CAS No.: 941868-76-4
M. Wt: 241.28
InChI Key: RETIFUXKHGVMFR-UHFFFAOYSA-N
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Description

N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a potential candidate for the development of new antibiotics .

Medicine

In medicine, the compound’s anti-inflammatory and antioxidant properties are of particular interest. It has been investigated for its potential to treat inflammatory diseases and conditions associated with oxidative stress .

Industry

Industrially, this compound can be used in the development of new materials with specific electronic properties due to the presence of the thiophene ring, which is known for its conductive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is unique due to the combination of the oxadiazole and thiophene rings, which confer both biological activity and electronic properties. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S2/c12-7(5-2-1-3-15-5)9-4-6-10-11-8(14)13-6/h1-3H,4H2,(H,9,12)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETIFUXKHGVMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=NNC(=S)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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